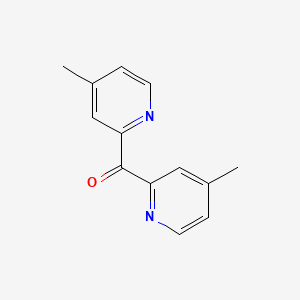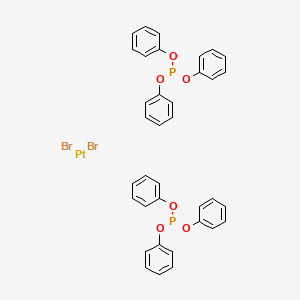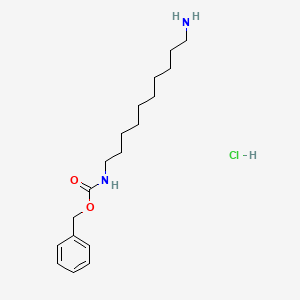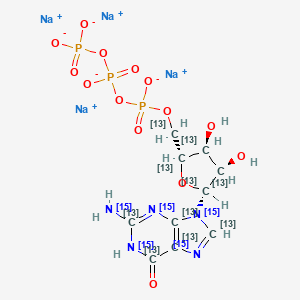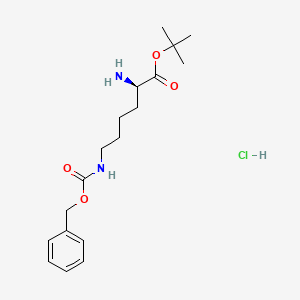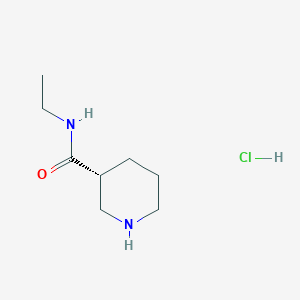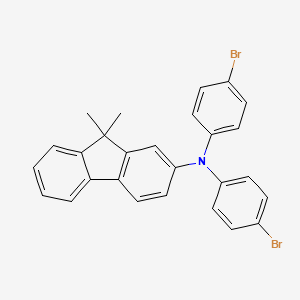
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromophenyl groups attached to a fluorenyl core, which is further substituted with a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 9,9-dimethylfluoren-2-amine with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
化学反应分析
Types of Reactions
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the molecule.
科学研究应用
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe for studying biological systems.
Industry: The compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
作用机制
The mechanism of action of N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the nature of the substituents and the reaction conditions. This property makes it useful in various applications, such as in the design of organic semiconductors and photovoltaic materials .
相似化合物的比较
Similar Compounds
N,N-Bis(4-bromophenyl)benzidine: Similar in structure but lacks the dimethylfluorenyl core.
N,N-Bis(4-bromophenyl)-[1,1’4’,1’'-terphenyl]-4-amine: Contains a terphenyl core instead of a fluorenyl core.
Tris(4-bromophenyl)amine: Contains three bromophenyl groups attached to a single nitrogen atom.
Uniqueness
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is unique due to its combination of a fluorenyl core with dimethyl and bromophenyl substituents. This unique structure imparts specific electronic and photophysical properties, making it suitable for applications in organic electronics and materials science.
属性
分子式 |
C27H21Br2N |
|---|---|
分子量 |
519.3 g/mol |
IUPAC 名称 |
N,N-bis(4-bromophenyl)-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C27H21Br2N/c1-27(2)25-6-4-3-5-23(25)24-16-15-22(17-26(24)27)30(20-11-7-18(28)8-12-20)21-13-9-19(29)10-14-21/h3-17H,1-2H3 |
InChI 键 |
LPEYKTAEIPDTND-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


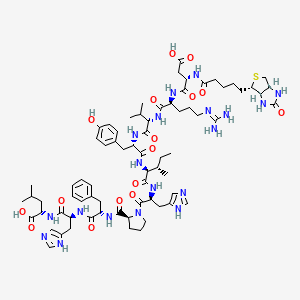
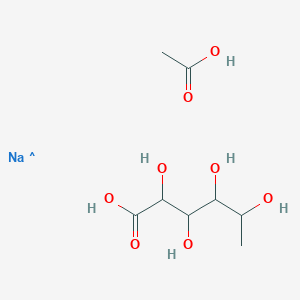
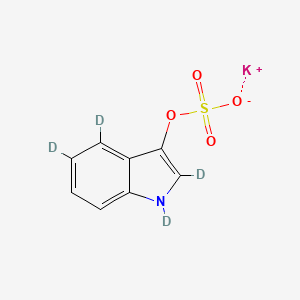
![1-[2-(Aminomethyl)-5-fluorophenyl]-4,5-dihydro-3-(methoxymethyl)-N-[5-(2-methyl-1H-imidazol-1-yl)-2-pyrimidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B1496211.png)
![Methyl (1R,13Z,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11,13-hexaene-27-carboxylate](/img/structure/B1496220.png)
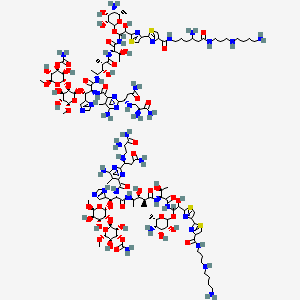

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1496228.png)
